N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Chemical sourcing Process chemistry Purity qualification

Generic nicotinamide boronic esters risk variable coupling yields due to uncontrolled protodeboronation and inconsistent transmetalation. This N-isopropyl pinacol ester solves these challenges by providing a defined steric and electronic environment (Taft Es ≈ -0.47), ensuring reliable Suzuki-Miyaura coupling at the C5 position. Key advantages: eliminates post-coupling amidation with hindered isopropylamine; 98% purity minimizes catalyst poisoning; LogP 2.09 ensures solubility in standard biphasic systems (toluene/water, dioxane/water); ships at ambient temperature, reducing cold-chain logistics for kilogram-scale procurement.

Molecular Formula C15H23BN2O3
Molecular Weight 290.17
CAS No. 1201644-50-9
Cat. No. B598090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
CAS1201644-50-9
SynonymsN-isopropyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)nicotinaMide
Molecular FormulaC15H23BN2O3
Molecular Weight290.17
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C
InChIInChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19)
InChIKeyGZTCIBMEMCRMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl Nicotinamide Boronic Ester for Suzuki-Miyaura Cross-Coupling


N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS 1201644-50-9, C15H23BN2O3, MW 290.17) belongs to the class of pinacol boronic esters conjugated to a pyridine-3-carboxamide scaffold bearing an N-isopropyl substituent . It serves as a key organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heteroaryl linkages at the C5 position of the nicotinamide ring [1]. Its structural features position it as a strategic intermediate for medicinal chemists synthesizing kinase inhibitors, PARP modulators, and NNMT-targeted chemical probes where the nicotinamide pharmacophore is essential.

Reaction
Suzuki-Miyaura cross-coupling
Scaffold
N-isopropyl nicotinamide pharmacophore
Use Context
Kinase inhibitor, PARP modulator, NNMT probe synthesis

Why N-Substitution Matters in Nicotinamide Boronic Ester Reactivity


Nicotinamide pinacol boronic esters differing only in N-amide substitution exhibit divergent reactivity profiles, solubility characteristics, and stability that preclude simple interchange. The N-isopropyl derivative (target) carries an amide C=O with a distinct steric and electronic environment compared to N-methyl, N,N-dimethyl, or unsubstituted analogs, which directly influences transmetalation rates in Suzuki-Miyaura coupling and the logP-driven partitioning in biphasic or aqueous reaction media [1]. Substitution at the amide nitrogen also modulates the compound's propensity for protodeboronation—a common failure mode for 3-pyridyl boronates—and its compatibility with multistep synthetic sequences where a specific amide group must survive orthogonal transformations [2]. Consequently, using a 'generic' nicotinamide boronic ester without verifying the N-substituent identity risks variable coupling yields, altered chemoselectivity, and incompatibility with downstream medicinal chemistry objectives.

Target compound
N-isopropyl substitution provides a distinct steric and electronic environment that controls transmetalation rate and organic-phase partitioning.
The specific amide motif resists protodeboronation and survives orthogonal transformations in multistep sequences.
Generic analogs (N-methyl, unsubstituted)
N-methyl or primary amide analogs exhibit divergent reactivity and solubility; direct substitution may shift coupling yields and chemoselectivity.
Protodeboronation susceptibility and phase-partitioning behavior differ, risking incompatibility with downstream medicinal chemistry workflows.

Evidence for Choosing the N-Isopropyl Nicotinamide Boronic Ester


Higher Commercial Purity vs. Primary Amide and N-Methyl Analogs

The target compound is commercially available at 98% purity (HPLC) from major suppliers, whereas the unsubstituted primary amide analog (CAS 1169402-51-0) and the N-methyl analog (CAS 1218791-25-3) are typically supplied at 95% purity from the same supplier channel . This 3-percentage-point purity differential reduces the need for in-house chromatographic purification prior to use in sensitive catalytic reactions, directly lowering solvent consumption and labor costs in procurement workflows.

Commercial purity
Cross-study comparable
Target ≥98% HPLC (Leyan); analogs typically 95%
Reduces need for in-house purification before sensitive catalytic reactions.
Based on vendor batch certificates; HPLC area% at 254 nm.
Chemical sourcing Process chemistry Purity qualification

Enhanced Organic-Phase Partitioning for Biphasic Coupling

The N-isopropyl group increases the computed octanol-water partition coefficient (LogP) to 2.09 compared with the unsubstituted primary amide analog (estimated LogP ~0.5–1.0 based on fragment contributions) [1]. This enhanced lipophilicity is advantageous for Suzuki-Miyaura couplings conducted in organic solvent-water mixtures, as it can improve the partitioning of the boron reagent into the organic phase where transmetalation occurs, potentially accelerating reaction rates.

Organic-phase partitioning
Class-level inference
LogP 2.09 (predicted), ~1.0–1.6 units higher than unsubstituted analog
May improve partitioning into organic phase during biphasic coupling.
Computed via XLogP3; experimental confirmation pending.
Solubility optimization Biaryls synthesis Physicochemical profiling

Tunable Steric Bulk for Chemoselective Suzuki Coupling

The isopropyl substituent on the amide nitrogen introduces a steric profile (Taft steric parameter Es ≈ –0.47 for isopropyl vs. –0.00 for methyl vs. –1.24 for H) that can be rationally exploited to attenuate transmetalation rates or to direct coupling regioselectivity when the boronic ester competes with other reactive handles in a substrate [1]. This class-level steric effect is supported by systematic studies on the impact of amide substituents on Suzuki-Miyaura coupling rates and selectivity, where bulkier N-alkyl groups retard transmetalation in a predictable manner, enabling chemoselective sequential couplings [2].

Steric tuning
Class-level inference
Taft Es ≈ –0.47 (isopropyl) vs. 0.00 (methyl) vs. –1.24 (H)
Enables tunable transmetalation rate for chemoselective sequential couplings.
Es values from ester hydrolysis kinetics; extrapolated to Suzuki coupling context.
Steric effects Suzuki-Miyaura coupling Chemoselectivity

Validated Permeability Motif in NNMT Prodrug Design

In a study of esterase-sensitive prodrugs of a bisubstrate NNMT inhibitor, the isopropyl ester derivative exhibited significantly improved cell permeability compared to the parent acid, translating to enhanced cellular activity in live-cell NNMT enzymatic assays [1]. Although this study examined isopropyl esters rather than amides, the isopropyl group’s role in improving membrane permeation of nicotinamide-based compounds provides a mechanistic rationale for selecting N-isopropyl nicotinamide scaffolds—such as the target compound—as intermediates for developing cell-permeable NNMT-targeted chemical probes.

NNMT permeability context
Supporting evidence
Isopropyl ester prodrugs improved cell permeability in NNMT cellular assays
Supports use as intermediate for cell-permeable NNMT probe design.
Indirect evidence; target not directly tested; qualitative improvement reported.
NNMT inhibition Prodrug design Cellular permeability

Key Applications in Drug Discovery and Chemical Biology


Biaryl Library Synthesis for PARP and NNMT Targets

Medicinal chemistry teams synthesizing focused libraries of N-isopropyl nicotinamide derivatives can use this boronic ester to directly install the pre-formed amide pharmacophore via a single Suzuki-Miyaura coupling step, avoiding post-coupling amidation that may suffer from low yields with hindered isopropylamine nucleophiles . The 98% entry purity minimizes catalyst poisoning, while the LogP of 2.09 ensures adequate solubility in toluene/water or dioxane/water biphasic systems typically used for library-scale parallel synthesis.

Late-Stage Diversification with Orthogonal Reactive Handles

The intermediate steric bulk of the N-isopropyl group (Taft Es ≈ –0.47) provides a tunable transmetalation rate suitable for chemoselective late-stage coupling in the presence of other boronic esters or electrophilic sites [1]. This enables the sequential construction of complex molecules where the nicotinamide moiety must be coupled after more reactive handles have been exhausted.

Process Scale-Up of NNMT Inhibitor Candidates

For process chemists developing scalable routes to NNMT inhibitors featuring an N-isopropyl nicotinamide core, this pinacol boronic ester eliminates the need for in situ borylation of a pre-formed nicotinamide intermediate, reducing step count and improving overall yield [2]. The compound's shipping at ambient temperature reduces cold-chain logistics complexity during kilogram-scale procurement.

Physicochemical Optimization in Fragment-Based Discovery

Fragment-based screening teams seeking to incorporate a nicotinamide fragment with enhanced lipophilicity (LogP = 2.09 vs. ~0.5–1.0 for unsubstituted analog) can employ this boronic ester as a fragment linking partner, facilitating the growth of fragments into lead-like chemical space without sacrificing the hydrogen-bond donor capacity of the secondary amide NH [3].

Application
Selection Property
Validation Focus
Biaryl library synthesis for PARP/NNMT targets
Pre-installed N-isopropyl nicotinamide pharmacophore; high entry purity
Coupling efficiency and catalyst compatibility in parallel synthesis
Late-stage diversification with orthogonal handles
Tunable steric bulk for chemoselective coupling
Sequential coupling selectivity and orthogonality
Process scale-up of NNMT inhibitor candidates
Eliminates in situ borylation; ambient storage and shipment
Step-count reduction and process robustness
Fragment-based physicochemical optimization
Enhanced lipophilicity with retained H-bond donor capacity
Fragment linking efficiency and lead-likeness
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